9-Methoxy-1-oxaspiro[5.5]undecan-4-one

Physicochemical profiling Drug-likeness Solubility optimization

9-Methoxy-1-oxaspiro[5.5]undecan-4-one (CAS 1565921-35-8) is a spirocyclic building block featuring a 1-oxaspiro[5.5]undecane core with a ketone at position 4 and a methoxy substituent at position 9, bearing the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol. The compound belongs to the broader class of 1-oxaspiro[5.5]undecane derivatives, a scaffold that has attracted significant patent interest for opioid receptor modulation due to its conformational and stereoelectronic properties.

Molecular Formula C11H18O3
Molecular Weight 198.26 g/mol
Cat. No. B13680776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methoxy-1-oxaspiro[5.5]undecan-4-one
Molecular FormulaC11H18O3
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCOC1CCC2(CC1)CC(=O)CCO2
InChIInChI=1S/C11H18O3/c1-13-10-2-5-11(6-3-10)8-9(12)4-7-14-11/h10H,2-8H2,1H3
InChIKeyGSAHDHQUGCDQJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methoxy-1-oxaspiro[5.5]undecan-4-one (CAS 1565921-35-8): Procurement-Relevant Spirocyclic Ketone Building Block


9-Methoxy-1-oxaspiro[5.5]undecan-4-one (CAS 1565921-35-8) is a spirocyclic building block featuring a 1-oxaspiro[5.5]undecane core with a ketone at position 4 and a methoxy substituent at position 9, bearing the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol [1]. The compound belongs to the broader class of 1-oxaspiro[5.5]undecane derivatives, a scaffold that has attracted significant patent interest for opioid receptor modulation due to its conformational and stereoelectronic properties [2][3]. It is commercially available as a research-grade intermediate, typically supplied with ≥95% purity, and is utilized as a versatile synthetic building block in medicinal chemistry and drug discovery programs [1].

Defined 9-methoxy substitution enables regiospecific SAR exploration
Distinct from unsubstituted or alkyl-substituted analogs
Ketone at C4 serves as a versatile synthetic handle
Supports reductive amination and carbonyl chemistry
Conformationally dynamic spiro[5.5]undecane core
Reported class-level equilibrating conformer behavior

Why 9-Methoxy-1-oxaspiro[5.5]undecan-4-one Cannot Be Replaced by Generic 1-Oxaspiro[5.5]undecane Analogs


Within the 1-oxaspiro[5.5]undecane scaffold, both the position and identity of substituents critically govern physicochemical properties, conformational behavior, and biological target engagement. The 9-methoxy substituent introduces a third hydrogen bond acceptor (total of 3 vs. 2 in the unsubstituted parent 1-oxaspiro[5.5]undecan-4-one), which contributes to a calculated XLogP of 0.5—substantially lower than the parent scaffold's predicted value—altering aqueous solubility, membrane permeability, and off-target binding profiles [1]. Furthermore, the conformational equilibrium of 1-oxaspiro[5.5]undecanes is exquisitely sensitive to substitution pattern; the parent system exists as a rapidly interconverting mixture of conformers at room temperature, whereas the 1,7-dioxaspiro[5.5]undecane analog is conformationally rigid [2]. Any substituent at position 9, particularly a polar methoxy group, is expected to shift this equilibrium and modulate stereoelectronic effects, making simple substitution with unsubstituted or differently substituted analogs chemically non-equivalent in any structure–activity relationship (SAR) or synthetic campaign [2][3].

This Product 9-Methoxy with ketone (XLogP 0.5, 3 HBA)
Unsubstituted Analog Missing polar methoxy group may shift solubility and H-bonding profile
This Product Ketone at C4 (electrophilic center)
Alcohol Analog Different oxidation state limits downstream chemistry options
This Product 9-Methoxy position on cyclohexane ring
2-Methoxy Isomer Regiochemical mismatch alters reactivity and physicochemical properties

Quantitative Differentiation Evidence for 9-Methoxy-1-oxaspiro[5.5]undecan-4-one vs. Its Closest Analogs


Enhanced Hydrogen Bond Acceptor Count and Reduced Lipophilicity vs. Unsubstituted Parent 1-Oxaspiro[5.5]undecan-4-one

9-Methoxy-1-oxaspiro[5.5]undecan-4-one possesses three hydrogen bond acceptors (two ether oxygens and one ketone oxygen) and a calculated XLogP of 0.5, reflecting moderate hydrophilicity [1]. In contrast, the unsubstituted parent 1-oxaspiro[5.5]undecan-4-one (CAS 1339866-28-2) contains only two hydrogen bond acceptors and has a higher predicted density of 1.04 g/cm³ with a molecular weight of 168.23 g/mol, consistent with a more lipophilic character imparted by the all-carbon cyclohexane ring lacking the polar methoxy substituent . The addition of the methoxy group increases the molecular weight by approximately 30 Da (from 168.23 to 198.26 g/mol) while simultaneously reducing lipophilicity, a combination that is favorable for improving aqueous solubility without excessively increasing molecular size [1].

HBA Count & Lipophilicity
Cross-study comparable
Target: 3 HBA, XLogP = 0.5, MW 198.26
Parent: 2 HBA, more lipophilic, MW 168.23
Δ HBA = +1, Δ MW ≈ 30 Da, lower predicted XLogP
Reported enhanced polarity may support solubility screening
Calculated properties (PubChem); confirm experimentally
Physicochemical profiling Drug-likeness Solubility optimization

Positional Isomer Differentiation: 9-Methoxy vs. 2-Methoxy Substitution on the 1-Oxaspiro[5.5]undecane Framework

The target compound places the methoxy group at position 9 on the cyclohexane ring distal to the spiro center, whereas the positional isomer 2-methoxy-1-oxaspiro[5.5]undecane (CAS 138719-72-9) bears the methoxy group on the oxygen-containing tetrahydropyran ring adjacent to the spiro center [1]. These two isomers differ in molecular formula (C₁₁H₁₈O₃ for the 9-methoxy-4-one vs. C₁₁H₂₀O₂ for the 2-methoxy analog lacking the ketone), molecular weight (198.26 vs. 184.28 g/mol), and hydrogen bond acceptor count (3 vs. 2) [1][2]. The 2-methoxy positional isomer, being an acetal derivative, is susceptible to acid-catalyzed hydrolysis, whereas the 9-methoxy-4-one target compound contains a ketone at position 4 and a stable ether linkage at position 9, affording distinct chemical stability and reactivity profiles that preclude interchangeability in synthetic routes [2][3].

Positional Isomer (2-Methoxy)
Cross-study comparable
9-Methoxy-4-one: ketone, ether, MW 198.26, XLogP 0.5
2-Methoxy isomer: acetal, MW 184.28, XLogP ~2.6
Δ XLogP ≈ -2.1, different functional group stability
Regiochemistry may alter reactivity in synthetic routes
Acetal vs. ketone stability must be verified
Regiochemical selectivity Structure–activity relationship Synthetic intermediate

Substituent Electronic Effect Differentiation: 9-Methoxy vs. 9-Ethyl on the 1-Oxaspiro[5.5]undecan-4-one Scaffold

At the same position 9 on the 1-oxaspiro[5.5]undecan-4-one core, the methoxy substituent introduces an electron-donating group via resonance (+M effect) and inductive withdrawal (−I effect), whereas the 9-ethyl analog (CAS 1339108-87-0) provides only a weak inductive electron-donating effect (+I) with no resonance contribution [1]. This electronic difference translates into measurably different physicochemical profiles: the 9-methoxy compound has a molecular formula of C₁₁H₁₈O₃ (MW 198.26) with three heteroatoms, while the 9-ethyl analog has C₁₂H₂₀O₂ (MW 196.29) with only two [1]. Despite similar molecular weights (Δ = 1.97 Da), the presence of the ether oxygen in the methoxy group provides an additional hydrogen bond acceptor and a significantly different dipole moment and electrostatic potential surface, which can alter target binding, metabolic stability, and solubility in ways that the purely hydrocarbon ethyl substituent cannot replicate [1].

Electronic Effect (9-Ethyl)
Cross-study comparable
9-OCH₃: +M resonance donor, XLogP 0.5, 3 heteroatoms
9-CH₂CH₃: +I only, predicted higher XLogP, 2 heteroatoms
Distinct electronic and H-bonding profiles
Resonance contribution may influence target interaction
Electronic effects based on Hammett constants
Electronic effects Substituent SAR Medicinal chemistry diversification

Conformational Flexibility of the 1-Oxaspiro[5.5]undecane Framework: Implications of 9-Substitution on Conformational Equilibria

A foundational ¹³C NMR conformational analysis study demonstrated that the unsubstituted parent 1-oxaspiro[5.5]undecane (compound 1) exists as a rapidly equilibrating mixture of a major and a minor conformer (1a and 1b) at room temperature, which can be resolved into distinct species only at low temperature [1]. In stark contrast, 1,7-dioxaspiro[5.5]undecane (compound 2) is conformationally rigid, occupying a single conformation (2a) at room temperature [1]. This study established that the endo and exo anomeric effects govern conformational behavior in these spiroacetals. The introduction of a 9-methoxy substituent on the cyclohexane ring of the 1-oxaspiro[5.5]undecan-4-one scaffold is expected to perturb this conformational equilibrium by introducing 1,3-diaxial interactions and altering the stereoelectronic environment around the spiro center, potentially shifting the major/minor conformer ratio relative to the unsubstituted system [1]. While direct low-temperature NMR data for the 9-methoxy-4-one derivative are not published, the conformational flexibility of the parent scaffold provides a mechanistic basis for differentiation from rigid analogs.

Conformational Dynamics
Class-level inference
Parent 1-oxaspiro[5.5]undecane equilibrates between major/minor conformers at rt; 1,7-dioxa analog is rigid. 9-OMe expected to shift equilibrium.
Conformational flexibility context may differ from rigid analogs
Data from parent scaffold (Deslongchamps, 1990); 9-OMe not directly measured
Conformational analysis Stereoelectronic effects Anomeric effect

Redox State Differentiation at Position 4: 9-Methoxy-1-oxaspiro[5.5]undecan-4-one vs. 9-Methoxy-1-oxaspiro[5.5]undecan-4-ol

The target compound bears a ketone (C=O) at position 4, while the closely related 9-methoxy-1-oxaspiro[5.5]undecan-4-ol (CAS 1565959-51-4) contains a secondary alcohol (CH–OH) at the same position [1]. This difference in oxidation state is reflected in molecular formulas: C₁₁H₁₈O₃ for the ketone (MW 198.26) vs. C₁₁H₂₀O₃ for the alcohol (MW 200.27), a mass difference of 2.01 Da corresponding to two hydrogen atoms [1]. The ketone provides a reactive electrophilic center amenable to nucleophilic addition, reductive amination, and olefination chemistry, whereas the alcohol serves as a nucleophile for esterification, etherification, or oxidation reactions [1]. The ketone also contributes to a lower hydrogen bond donor count (0 vs. 1 for the alcohol), which affects solubility, permeability, and protein binding characteristics differently.

Redox State at C4
Cross-study comparable
Ketone: C=O, HBD=0, MW 198.26, electrophilic
Alcohol: CH-OH, HBD=1, MW 200.27, nucleophilic
Δ MW +2.01 Da, orthogonal reactivity
Oxidation state dictates available synthetic transformations
Select based on downstream chemistry needs
Functional group interconversion Oxidation state Synthetic handle

Patent Landscape Positioning: 9-Substituted 1-Oxaspiro[5.5]undecanes as Privileged Opioid Receptor Modulators

The Grunenthal patent family (US20090247505 and related filings) explicitly claims substituted spiro[5.5]undecane derivatives with dual affinity for the μ-opioid receptor (MOR) and the ORL1 (nociceptin) receptor, establishing the therapeutic relevance of this scaffold in pain management [1]. The patent discloses preferred compounds with ORL1/μ affinity ratios of at least 0.1, with particularly preferred compounds achieving ratios of ≥1.0 and Kᵢ values on MOR of ≤500 nM, preferably ≤10 nM [1]. While the specific 9-methoxy-4-one compound is not explicitly exemplified, the patent's broad Markush claims encompass substitution at positions corresponding to the 9-position of the spiro[5.5]undecane core, and the specification explicitly identifies methoxy as a permitted substituent [1]. The patent further notes that known spirocyclic compounds in this class suffer from hERG channel affinity, low aqueous solubility, inadequate chemical stability (pH, UV, oxidation), and unfavorable PK/PD profiles—limitations that newer analogs with optimized substitution patterns aim to overcome [1].

Patent Landscape
Class-level inference
Grunenthal patent claims spiro[5.5]undecanes as MOR/ORL1 modulators. Preferred ORL1/μ ratio ≥0.1, MOR Ki ≤500 nM. 9-OMe within Markush scope.
Reported scaffold relevance for opioid receptor SAR studies
Class-level; not directly exemplified; verify individual activity
Opioid receptor Pain therapeutics Patent SAR

Recommended Procurement and Application Scenarios for 9-Methoxy-1-oxaspiro[5.5]undecan-4-one


Medicinal Chemistry Lead Optimization: Opioid Receptor Dual Agonist SAR Programs

Utilize 9-methoxy-1-oxaspiro[5.5]undecan-4-one as a key intermediate for synthesizing substituted spiro[5.5]undecane derivatives targeting dual μ-opioid and ORL1 receptor modulation, where the methoxy substituent at position 9 provides a polarity and hydrogen-bonding handle distinct from alkyl-substituted analogs [1]. The ketone at position 4 serves as a versatile functional group for introducing amine-containing side chains via reductive amination, enabling rapid exploration of structure–activity relationships within the claimed patent space [1].

Physicochemical Property Optimization: Building Block Selection for Solubility-Challenged Chemical Series

Deploy 9-methoxy-1-oxaspiro[5.5]undecan-4-one in lead series where aqueous solubility and reduced lipophilicity are critical design parameters. With an XLogP of 0.5 and three hydrogen bond acceptors, this compound offers a more hydrophilic starting point compared to the unsubstituted parent scaffold or the 9-ethyl analog [2], addressing the solubility deficiencies explicitly identified in the Grunenthal patent for earlier spirocyclic analogs [1].

Conformational Probe Synthesis: Investigating Stereoelectronic Effects in Spirocyclic Systems

Employ 9-methoxy-1-oxaspiro[5.5]undecan-4-one as a substrate for variable-temperature NMR studies and computational conformational analysis to quantify the effect of the 9-methoxy substituent on the conformational equilibrium of the 1-oxaspiro[5.5]undecane scaffold, building on the foundational work that established the endo/exo anomeric effects in this system [3]. The methoxy group's well-characterized electronic parameters make it an ideal probe substituent for such studies.

Synthetic Methodology Development: Prins Cyclization Route Optimization for 9-Substituted Spirocycles

Use 9-methoxy-1-oxaspiro[5.5]undecan-4-one as a benchmark target for developing and optimizing Prins cyclization conditions that tolerate oxygenated substituents on the cyclohexane precursor, extending the synthetic methodology established by Georgiadis et al. for 1-oxaspiro[5.5]undecane derivatives [4]. Successful optimization enables access to a broader array of 9-oxygenated spirocyclic building blocks for medicinal chemistry applications.

Application
Selection Property
Validation Focus
Opioid receptor SAR programs
9-Methoxy substitution handle
MOR/ORL1 binding assay context
Solubility optimization series
Reduced lipophilicity (XLogP 0.5)
Aqueous solubility and permeability assays
Conformational probe synthesis
Conformational flexibility of spiro core
Variable-temperature NMR, computational modeling
Synthetic methodology development
Ketone handle for diversification
Prins cyclization tolerance, carbonyl reactivity
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